methyl 3-pyrrolidin-3-yl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-pyrrolidin-3-yl-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyrrolidine moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-pyrrolidin-3-yl-1H-pyrazole-5-carboxylate typically involves the reaction of pyrazole derivatives with pyrrolidine under specific conditions. One common method involves the condensation of a pyrazole carboxylic acid with pyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-pyrrolidin-3-yl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 3-pyrrolidin-3-yl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of methyl 3-pyrrolidin-3-yl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate: Similar structure but with a pyridine ring instead of a pyrrolidine moiety.
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester: Similar pyrazole core but different substituents.
Uniqueness
Methyl 3-pyrrolidin-3-yl-1H-pyrazole-5-carboxylate is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and make it a valuable scaffold for drug development .
Properties
Molecular Formula |
C9H13N3O2 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
methyl 5-pyrrolidin-3-yl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-14-9(13)8-4-7(11-12-8)6-2-3-10-5-6/h4,6,10H,2-3,5H2,1H3,(H,11,12) |
InChI Key |
IASOVWPLYUVSPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC(=C1)C2CCNC2 |
Origin of Product |
United States |
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